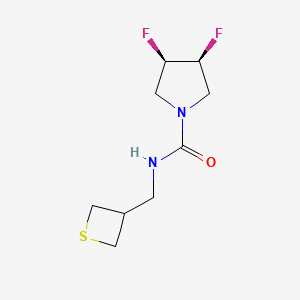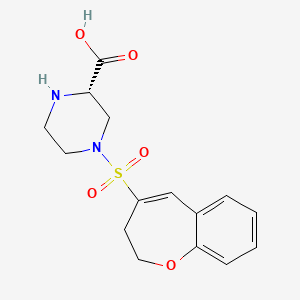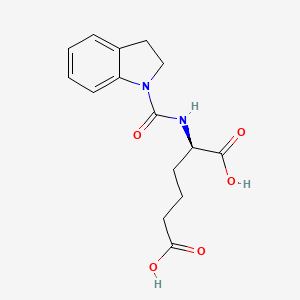
(3S,4R)-3,4-difluoro-N-(thietan-3-ylmethyl)pyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4R)-3,4-difluoro-N-(thietan-3-ylmethyl)pyrrolidine-1-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Applications De Recherche Scientifique
(3S,4R)-3,4-difluoro-N-(thietan-3-ylmethyl)pyrrolidine-1-carboxamide has been studied extensively for its potential as a therapeutic agent in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. Additionally, it has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
The mechanism of action of (3S,4R)-3,4-difluoro-N-(thietan-3-ylmethyl)pyrrolidine-1-carboxamide is not fully understood. However, it is believed to act by inhibiting certain enzymes and proteins that are involved in various cellular processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes. Additionally, it has been shown to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting tumor growth. It has also been shown to inhibit the replication of certain viruses, including the influenza virus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (3S,4R)-3,4-difluoro-N-(thietan-3-ylmethyl)pyrrolidine-1-carboxamide in lab experiments is its specificity. It has been shown to selectively inhibit certain enzymes and proteins, making it a valuable tool for studying various cellular processes. However, one of the limitations of using this compound is its potential toxicity. It has been shown to have cytotoxic effects on certain cells, and caution should be exercised when using it in lab experiments.
Orientations Futures
There are several future directions for the study of (3S,4R)-3,4-difluoro-N-(thietan-3-ylmethyl)pyrrolidine-1-carboxamide. One direction is to further investigate its potential as a therapeutic agent in various diseases, including cancer and neurological disorders. Another direction is to study its mechanism of action in more detail, with the goal of developing more specific and effective inhibitors of the enzymes and proteins that it targets. Additionally, researchers may investigate the potential of this compound in combination with other therapeutic agents, with the goal of enhancing its efficacy and reducing potential toxicity.
Méthodes De Synthèse
Several methods have been developed for the synthesis of (3S,4R)-3,4-difluoro-N-(thietan-3-ylmethyl)pyrrolidine-1-carboxamide. One of the most commonly used methods involves the reaction of (3S,4R)-3,4-difluoropyrrolidine-1-carboxylic acid with thietane-3-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with acetic anhydride to form the desired compound.
Propriétés
IUPAC Name |
(3S,4R)-3,4-difluoro-N-(thietan-3-ylmethyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2N2OS/c10-7-2-13(3-8(7)11)9(14)12-1-6-4-15-5-6/h6-8H,1-5H2,(H,12,14)/t7-,8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWYWXRTXPBMBY-OCAPTIKFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)NCC2CSC2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](CN1C(=O)NCC2CSC2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[2-[[(2R)-1-hydroxypropan-2-yl]amino]-3-phenylpropyl]carbamate](/img/structure/B7354266.png)
![tert-butyl 4-[[(2R)-1-hydroxypropan-2-yl]amino]-8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B7354271.png)
![tert-butyl N-[6-[[(2R)-1-hydroxypropan-2-yl]amino]spiro[2.5]octan-2-yl]carbamate](/img/structure/B7354291.png)
![butyl 2-[[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]amino]propanoate](/img/structure/B7354298.png)
![3-chloro-5-[[(3S,4S)-3-cyclopropyl-4-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methyl]pyridine](/img/structure/B7354303.png)


![3-[(1-methyl-2-oxabicyclo[2.2.2]octan-4-yl)methylsulfanyl]-4-prop-2-enyl-1H-1,2,4-triazol-5-one](/img/structure/B7354328.png)

![2-[(1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methylsulfanyl]-1,3-oxazole](/img/structure/B7354338.png)
![(1R,2R)-2-methylsulfonyl-1-[(4-nitronaphthalen-1-yl)oxymethyl]cyclopropane-1-carbonitrile](/img/structure/B7354339.png)
![(3S,4R)-N-[(7-chloro-1-methylbenzimidazol-2-yl)methyl]-3,4-difluoropyrrolidine-1-carboxamide](/img/structure/B7354361.png)
![(2S)-2-[(3-fluoro-5-methoxycarbonylbenzoyl)amino]propanoic acid](/img/structure/B7354362.png)
![5-[[(4aS,7aR)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl]sulfonyl]-2-chlorofuran-3-carboxylic acid](/img/structure/B7354370.png)